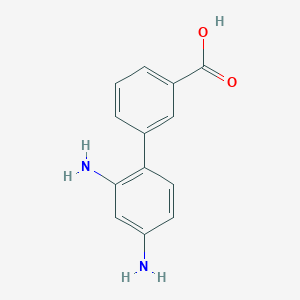
3-(2,4-Diaminophenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Diaminophenyl)benzoic acid is an organic compound that features both amine and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Diaminophenyl)benzoic acid typically involves the reaction of 2,4-diaminobenzoic acid with appropriate reagents under controlled conditions. One common method involves the use of polyphosphoric acid (PPA) as a solvent to promote the polycondensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other industrial equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Diaminophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds .
Scientific Research Applications
3-(2,4-Diaminophenyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,4-Diaminophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminobenzoic acid: Similar in structure but lacks the additional aromatic ring.
2,4-Diaminobenzoic acid: Another related compound with different substitution patterns on the aromatic ring.
Uniqueness
3-(2,4-Diaminophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of high-performance polymers and other advanced materials .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-(2,4-diaminophenyl)benzoic acid |
InChI |
InChI=1S/C13H12N2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,14-15H2,(H,16,17) |
InChI Key |
JUNGLELFLCRWOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


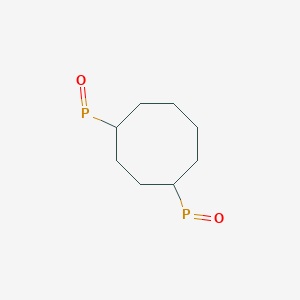
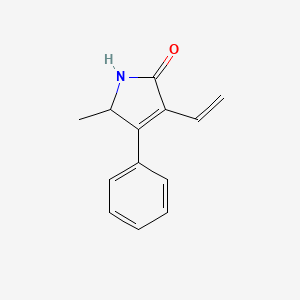
![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
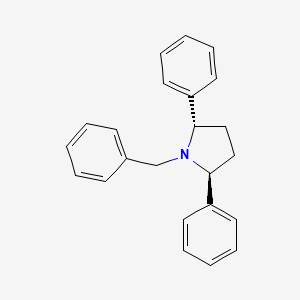
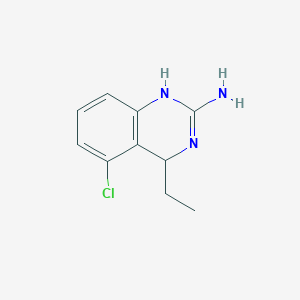

![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)

![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)
![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)
propanedinitrile](/img/structure/B12610485.png)

propanedinitrile](/img/structure/B12610496.png)
